Neurotoxin I (Buthus occitanus tunetanus reduced)
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Overview
Description
Neurotoxin I, derived from the venom of the scorpion Buthus occitanus tunetanus, is a potent alpha-neurotoxin. This compound binds to voltage-gated sodium channels in excitable cells, blocking their inactivation and leading to an increased release of neurotransmitters such as acetylcholine and catecholamines . This mechanism makes it a significant subject of study in neurotoxicology and pharmacology.
Preparation Methods
The preparation of Neurotoxin I involves the extraction and purification from the venom of Buthus occitanus tunetanus. The venom is typically collected from the scorpions and then subjected to a series of chromatographic techniques to isolate the neurotoxin. The reduced form of Neurotoxin I is obtained by treating the purified toxin with reducing agents under controlled conditions to break disulfide bonds, resulting in a linearized form of the protein .
Chemical Reactions Analysis
Neurotoxin I undergoes several types of chemical reactions, including:
Oxidation: This reaction can reform disulfide bonds in the reduced toxin, restoring its native conformation.
Reduction: Using reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol to break disulfide bonds.
Substitution: Specific amino acid residues in the toxin can be substituted through site-directed mutagenesis to study structure-function relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Neurotoxin I has a wide range of applications in scientific research:
Chemistry: Used to study the structure and function of voltage-gated sodium channels.
Biology: Helps in understanding the physiological and pathological roles of sodium channels in excitable cells.
Medicine: Potential therapeutic applications in treating conditions related to sodium channel dysfunction, such as certain types of epilepsy and cardiac arrhythmias.
Industry: Utilized in the development of bioinsecticides due to its potent neurotoxic effects on insects.
Mechanism of Action
Neurotoxin I exerts its effects by binding to site-3 on voltage-gated sodium channels, inhibiting their inactivation. This binding prolongs the open state of the sodium channels, leading to continuous depolarization of the affected cells. The increased release of neurotransmitters results in heightened neuronal activity, which can lead to neurotoxic effects .
Comparison with Similar Compounds
Neurotoxin I is part of a family of alpha-neurotoxins found in scorpion venom. Similar compounds include:
Leiurus quinquestriatus quinquestriatus neurotoxins: These toxins also target sodium channels but may have different binding affinities and specificities.
Neurotoxin I is unique due to its specific binding site and the resulting prolonged depolarization effect, making it a valuable tool for studying sodium channel function and developing therapeutic agents.
Properties
CAS No. |
85188-73-4 |
---|---|
Molecular Formula |
C314H468N88O96S8 |
Molecular Weight |
7268 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C314H468N88O96S8/c1-24-151(14)249(394-288(473)196(111-166-72-82-174(411)83-73-166)362-256(441)156(19)346-274(459)206(122-243(431)432)375-264(449)181(349-235(421)126-319)58-42-98-334-313(329)330)304(489)348-158(21)255(440)361-189(86-91-228(322)414)308(493)399-100-45-61-223(399)300(485)358-188(88-93-242(429)430)270(455)372-204(120-233(327)419)284(469)391-220(143-505)297(482)392-247(149(10)11)303(488)379-195(110-165-70-80-173(410)81-71-165)277(462)356-187(87-92-241(427)428)271(456)385-214(137-499)291(476)347-155(18)254(439)354-185(84-89-226(320)412)268(453)371-203(119-232(326)418)283(468)382-213(136-404)290(475)366-194(109-164-68-78-172(409)79-69-164)278(463)388-219(142-504)296(481)374-202(118-231(325)417)282(467)377-207(123-244(433)434)285(470)364-191(105-147(6)7)275(460)390-221(144-506)298(483)398-253(160(23)406)306(491)360-183(57-37-41-97-318)267(452)370-200(116-229(323)415)261(446)338-130-236(422)344-154(17)258(443)397-252(159(22)405)307(492)383-212(135-403)262(447)341-133-239(425)352-193(108-163-66-76-171(408)77-67-163)276(461)387-217(140-502)293(478)357-186(85-90-227(321)413)269(454)367-197(113-167-127-336-177-52-32-30-50-175(167)177)279(464)363-190(104-146(4)5)259(444)339-131-237(423)350-179(54-34-38-94-315)263(448)365-192(107-162-64-74-170(407)75-65-162)260(445)340-132-240(426)353-201(117-230(324)416)273(458)345-157(20)257(442)384-215(138-500)294(479)368-198(114-168-128-337-178-53-33-31-51-176(168)178)280(465)389-216(139-501)292(477)355-182(56-36-40-96-317)266(451)376-208(124-245(435)436)287(472)380-210(106-148(8)9)309(494)400-101-46-62-224(400)301(486)378-209(125-246(437)438)286(471)373-205(121-234(328)420)289(474)393-248(150(12)13)310(495)402-103-47-63-225(402)302(487)395-250(152(15)25-2)305(490)359-184(59-43-99-335-314(331)332)272(457)396-251(153(16)26-3)311(496)401-102-44-60-222(401)299(484)342-134-238(424)351-180(55-35-39-95-316)265(450)386-218(141-503)295(480)369-199(115-169-129-333-145-343-169)281(466)381-211(312(497)498)112-161-48-28-27-29-49-161/h27-33,48-53,64-83,127-129,145-160,179-225,247-253,336-337,403-411,499-506H,24-26,34-47,54-63,84-126,130-144,315-319H2,1-23H3,(H2,320,412)(H2,321,413)(H2,322,414)(H2,323,415)(H2,324,416)(H2,325,417)(H2,326,418)(H2,327,419)(H2,328,420)(H,333,343)(H,338,446)(H,339,444)(H,340,445)(H,341,447)(H,342,484)(H,344,422)(H,345,458)(H,346,459)(H,347,476)(H,348,489)(H,349,421)(H,350,423)(H,351,424)(H,352,425)(H,353,426)(H,354,439)(H,355,477)(H,356,462)(H,357,478)(H,358,485)(H,359,490)(H,360,491)(H,361,440)(H,362,441)(H,363,464)(H,364,470)(H,365,448)(H,366,475)(H,367,454)(H,368,479)(H,369,480)(H,370,452)(H,371,453)(H,372,455)(H,373,471)(H,374,481)(H,375,449)(H,376,451)(H,377,467)(H,378,486)(H,379,488)(H,380,472)(H,381,466)(H,382,468)(H,383,492)(H,384,442)(H,385,456)(H,386,450)(H,387,461)(H,388,463)(H,389,465)(H,390,460)(H,391,469)(H,392,482)(H,393,474)(H,394,473)(H,395,487)(H,396,457)(H,397,443)(H,398,483)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,497,498)(H4,329,330,334)(H4,331,332,335)/t151-,152-,153-,154-,155-,156-,157-,158-,159+,160+,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,247-,248-,249-,250-,251-,252-,253-/m0/s1 |
InChI Key |
LIADEXHEXSFMHO-VDWRLGPPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CN |
Origin of Product |
United States |
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